molecular formula C11H9FN2O3 B2872607 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 2024389-76-0

1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2872607
CAS No.: 2024389-76-0
M. Wt: 236.202
InChI Key: JPMUPWLEVIIHIP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 2024389-76-0) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. With the molecular formula C11H9FN2O3 and a molecular weight of 236.20, this compound features a pyrazole core substituted with a carboxylic acid group and a 3-fluoro-5-methoxyphenyl ring—a structure designed for the synthesis of novel bioactive molecules . The pyrazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific carboxylic acid derivative is particularly valuable for researchers designing potential enzyme inhibitors, such as cyclooxygenase (COX) inhibitors, given that pyrazole-carboxamide analogues have demonstrated potent COX-1 and COX-2 inhibitory activity in recent studies . Furthermore, carboxyalkyl-substituted pyrazoles are of significant interest for their role as antagonists for various receptors and have been used as starting materials for inhibitors targeting bacterial enzymes . The presence of both a carboxylic acid handle and a fluorinated aromatic ring makes this compound an ideal intermediate for further derivatization, including amide coupling reactions to create potential drug candidates . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-5-7(12)4-8(6-9)14-3-2-10(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMUPWLEVIIHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrazole derivatives and alcohols.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorophenyl and Methoxyphenyl Derivatives

  • 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) :

    • Substituents: 4-fluorophenyl (electron-withdrawing) and 2-methoxyphenyl (electron-donating).
    • Synthesis: Prepared via methyl ester hydrolysis (91% yield) .
    • Key Difference : The 4-fluoro and 2-methoxy substituents create distinct electronic effects compared to the 3-fluoro-5-methoxy arrangement in the target compound.
  • 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i): Substituents: 2,6-dimethoxyphenyl (enhanced steric bulk) and 4-fluorophenyl. Synthesis: Methyl ester hydrolysis (93% yield) .

Methyl and Trifluoromethyl Derivatives

  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1020724-35-9) :

    • Substituents: 4-methoxyphenyl and 5-methyl.
    • Molecular Formula: C₁₂H₁₂N₂O₃.
    • Key Difference : The methyl group at the 5-position may enhance lipophilicity but reduce acidity compared to fluorine-containing analogues .
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :

    • Substituents: 3-trifluoromethyl (strong electron-withdrawing group).
    • Key Difference : The trifluoromethyl group significantly lowers pKa (~1–2 units) compared to methoxy or fluorine substituents, improving metabolic stability in drug design .

Physicochemical Properties

Compound Molecular Weight pKa (Predicted) Solubility (mg/mL) LogP
Target Compound ~276.23 ~2.5–3.0 <1 (aqueous) 2.8
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-11j 314.29 ~3.0–3.5 <1 3.2
1-Methyl-3-(trifluoromethyl) derivative 208.13 ~1.5–2.0 <1 2.1

Key Trends :

  • Fluorine and trifluoromethyl groups reduce pKa, enhancing acidity.
  • Methoxy groups increase LogP, reducing aqueous solubility .

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the class of pyrazole carboxylic acids. Its unique structure, characterized by a fluorine atom and a methoxy group on the phenyl ring, makes it an interesting subject for biological research. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(3-fluoro-5-methoxyphenyl)pyrazole-3-carboxylic acid
  • Molecular Formula : C11H9FN2O3
  • CAS Number : 2024389-76-0

The compound features a pyrazole ring connected to a phenyl group with a carboxylic acid functional group, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines. Specific findings include:

  • Inhibition of Microtubule Assembly : Compounds similar to this compound demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .
  • Apoptosis Induction : In in vitro studies on breast cancer MDA-MB-231 cells, selected derivatives enhanced caspase-3 activity (1.33–1.57 times) at concentrations of 10 μM, confirming their role in promoting apoptosis .
  • Broad-Spectrum Antitumor Effects : The compound has shown effectiveness against multiple cancer types, including lung, brain, colorectal, and prostate cancers .
Cancer TypeCell LineIC50 (μM)
Breast CancerMDA-MB-23110.0
Lung CancerA54926.0
Liver CancerHepG2Not specified
Colorectal CancerHCT1160.07

Anti-inflammatory Activity

The compound is also studied for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins involved in inflammation.
  • Microtubule Disruption : By destabilizing microtubules, it interferes with mitotic processes in cancer cells, ultimately leading to cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, several compounds showed significant anticancer effects against various cell lines .
  • In Silico Studies : Molecular modeling studies suggest that structural modifications on the pyrazole ring can enhance biological activity, indicating pathways for developing more potent derivatives .
  • Toxicity Assessment : Preliminary toxicity evaluations indicate that while the compound shows promising therapeutic effects, it also possesses harmful properties if ingested or applied to skin .

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